2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
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Overview
Description
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-methylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization.
For the synthesis of 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol, a common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically conducted in an inert atmosphere to prevent oxidation, and the product is isolated through distillation or chromatography.
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification and reduction processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. Additionally, industrial methods may employ alternative catalysts and solvents to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid and 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Sulfuric acid, p-toluenesulfonic acid
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid and 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol have diverse applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as reagents in various organic reactions.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Industry: These compounds are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid: Similar compounds include other esterified butanedioic acids with different aromatic substituents.
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol: Similar compounds include other cyclohexanol derivatives with various substituents on the aromatic ring.
Uniqueness
The uniqueness of these compounds lies in their specific structural features, which confer distinct chemical and biological properties. For example, the presence of the dimethylamino group in 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol enhances its ability to interact with biological targets, making it a valuable compound for medicinal research.
Properties
IUPAC Name |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYLKWUYWDBONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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